

Molecular structure and properties of Tetrapeptide-30

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Compound of Interest

Compound Name: Tetrapeptide-30

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An In-Depth Technical Guide to **Tetrapeptide-30**

Molecular Structure and Properties

Tetrapeptide-30 is a synthetic peptide composed of four amino acids: Proline, Lysine, Glutamic Acid, and Lysine, represented by the sequence Pro-Lys-Glu-Lys (PKEK).[1] This peptide has been developed for its significant efficacy in cosmetology, primarily as a skin-lightening and anti-inflammatory agent.[1][2]

1.1 Chemical and Physical Properties **Tetrapeptide-30** is a hydrophilic molecule with properties that make it suitable for topical formulations.[3] It is typically synthesized via solid-phase peptide synthesis (SPPS), which allows for the creation of a high-purity, reliable ingredient for cosmetic use.[4]

Property	Value	Source
INCI Name	Tetrapeptide-30	[5]
Amino Acid Sequence	Pro-Lys-Glu-Lys (PKEK)	[1]
CAS Number	1036207-61-0	[5]
Molecular Formula	C22H40N6O7	[5]
Molecular Weight	500.59 g/mol	[5]
Appearance	White to off-white powder	[5]
Solubility	Water-soluble	[3]

Mechanism of Action

Tetrapeptide-30 balances skin tone through a multi-faceted approach that involves both anti-inflammatory action and direct interference with the key pathways of melanogenesis.[1][6]

2.1 Anti-Inflammatory Effect Inflammation is a known trigger for hyperpigmentation, particularly post-inflammatory hyperpigmentation (PIH). **Tetrapeptide-30** exerts a significant anti-inflammatory effect by downregulating the expression of pro-inflammatory cytokines in human keratinocytes following exposure to stimuli like UVB radiation.[6] Specifically, it has been shown to reduce the mRNA expression of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF- α).[6][7] By mitigating the inflammatory cascade, **Tetrapeptide-30** helps to prevent the initial signaling that leads to melanocyte activation.[6]

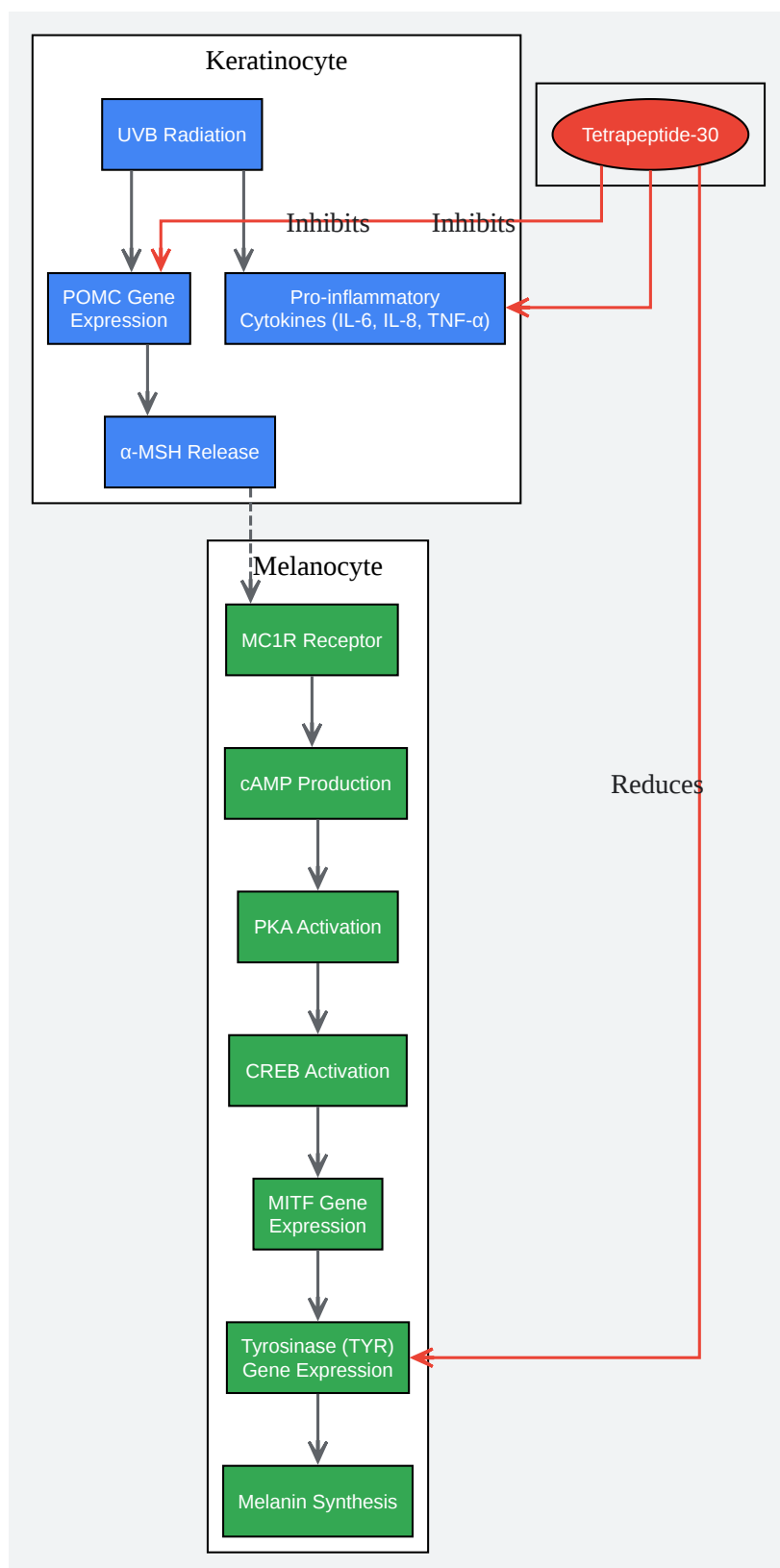
2.2 Inhibition of Melanogenesis Signaling Pathway The primary mechanism for skin lightening involves the interruption of the melanogenesis signaling cascade, which is often initiated by UVB radiation.

- **Reduction of POMC Expression:** UVB exposure stimulates keratinocytes to express the Pro-Opiomelanocortin (POMC) gene.[8][9] The POMC protein is then cleaved to produce signaling molecules, including α -Melanocyte-Stimulating Hormone (α -MSH).[7][8]

Tetrapeptide-30 significantly reduces the expression of the POMC gene in keratinocytes, thereby decreasing the amount of available α -MSH.[6][7][8]

- **Downregulation of the MITF Pathway:** α -MSH binds to the Melanocortin 1 Receptor (MC1R) on melanocytes, activating a downstream signaling cascade that includes the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).^[3] This leads to the phosphorylation of the CREB transcription factor, which in turn upregulates the expression of Microphthalmia-associated Transcription Factor (MITF).^[3] MITF is the master regulator of melanogenic genes.^{[10][11][12]} By reducing the initial α -MSH signal, **Tetrapeptide-30** leads to the downregulation of the entire MITF pathway.^{[3][10]}
- **Inhibition of Tyrosinase Expression:** MITF directly controls the expression of tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis.^{[7][13]} The reduced levels of MITF resulting from **Tetrapeptide-30** activity lead to a significant decrease in the expression and amount of tyrosinase within the melanocytes.^{[3][6][8]}
- **Prevention of Melanin Transfer:** In addition to reducing melanin synthesis, some evidence suggests **Tetrapeptide-30** may also inhibit the transfer of melanosomes (melanin-containing vesicles) from melanocytes to the surrounding keratinocytes.^{[1][13]}

This comprehensive mechanism allows **Tetrapeptide-30** to effectively reduce both constitutive (baseline) and facultative (e.g., UV-induced) pigmentation.



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Caption: Signaling pathway of melanogenesis and points of inhibition by **Tetrapeptide-30**.

Data Presentation

Quantitative data from in vitro and in vivo studies demonstrate the efficacy of **Tetrapeptide-30** in modulating key biomarkers of inflammation and pigmentation.

Table 1: In Vitro & Ex Vivo Gene Expression Modulation This table summarizes the effect of **Tetrapeptide-30** on the gene expression of key inflammatory and pigmentation markers in human cells and tissues after UVB stimulation.

Study Type	Model	Target Gene	Result	Reference
In Vitro	Human Keratinocytes	IL-6, IL-8, TNF- α	Significantly reduced UVB-stimulated mRNA expression	[8]
In Vitro	Human Keratinocytes	POMC	Significantly reduced UVB-stimulated mRNA expression	[3][8]
Ex Vivo	Human Volunteers (n=10)	IL-1 α , IL-6, IL-8, TNF- α	Significantly inhibited UVB-induced upregulation	[8][14]
Ex Vivo	Human Volunteers (n=10)	POMC, Tyrosinase	Significantly inhibited UVB-induced upregulation	[8][14]
In Vitro	Human Tissue Model	MITF, TYR, TYRP1, DCT	Downregulation of gene expression	[10]

Table 2: In Vivo Clinical Efficacy This table presents results from double-blind, vehicle-controlled clinical studies assessing the skin-lightening effects of **Tetrapeptide-30** containing

formulations.

Population	Condition	Treatment	Duration	Outcome	Reference
Japanese Women (n=27)	Facial Hyperpigmentation	PKEK + Sodium Ascorbyl Phosphate (SAP)	8 Weeks	26% reduction in skin pigmentation (SCINEXA score)	[7] [8]
Japanese Women (n=27)	Facial Hyperpigmentation	SAP only (Control)	8 Weeks	18% reduction in skin pigmentation (SCINEXA score)	[7] [8]
South African Subjects (n=50), Skin Types V-VI	Melasma & PIH	PKEK Formulation vs. Vehicle	12 Weeks	Significantly superior to vehicle for evenness of skin tone ($P < 0.01$) and overall appearance ($P < 0.05$)	[15]
Caucasian Women (n=39)	Facial Pigment Spots	PKEK + SAP	6 Weeks	Significant fading of pigment spots (more pronounced than PKEK or SAP alone)	[8]
General Population	Age Spots	PKEK Formulation	8 Weeks	Notable fading of age spots	[6]
General Population	Uneven Skin Tone	PKEK Formulation	4 Weeks	Significant improvement	[6]

in evenness
of skin tone

Experimental Protocols

The following are representative methodologies for assays used to evaluate the efficacy of **Tetrapeptide-30**, synthesized from common practices in the cited literature.

4.1 Protocol: In Vitro Gene Expression Analysis in Keratinocytes

Objective: To quantify the effect of **Tetrapeptide-30** on the mRNA expression of inflammatory (IL-6, IL-8, TNF- α) and pigmentation (POMC) genes in human keratinocytes after UVB exposure.

Methodology:

- **Cell Culture:** Normal Human Epidermal Keratinocytes (NHEK) are cultured in Keratinocyte Growth Medium supplemented with growth factors. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Treatment:** Cells are seeded in 6-well plates.^[5] Upon reaching 70-80% confluency, the medium is replaced with a serum-free medium. Cells are pre-incubated with various concentrations of **Tetrapeptide-30** (e.g., 0, 1, 5, 10 µg/mL) for 24 hours.^[3]
- **UVB Irradiation:** The medium is removed, and cells are washed with Phosphate-Buffered Saline (PBS). Cells are then irradiated with a single dose of UVB (e.g., 30 mJ/cm²). A control group remains non-irradiated.
- **Post-Irradiation Incubation:** The peptide-containing medium is added back to the wells, and cells are incubated for a further 24 hours.
- **RNA Extraction:** Total RNA is isolated from the cells using an RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.^[5] RNA concentration and purity are determined via spectrophotometry.
- **cDNA Synthesis:** First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.^[5]

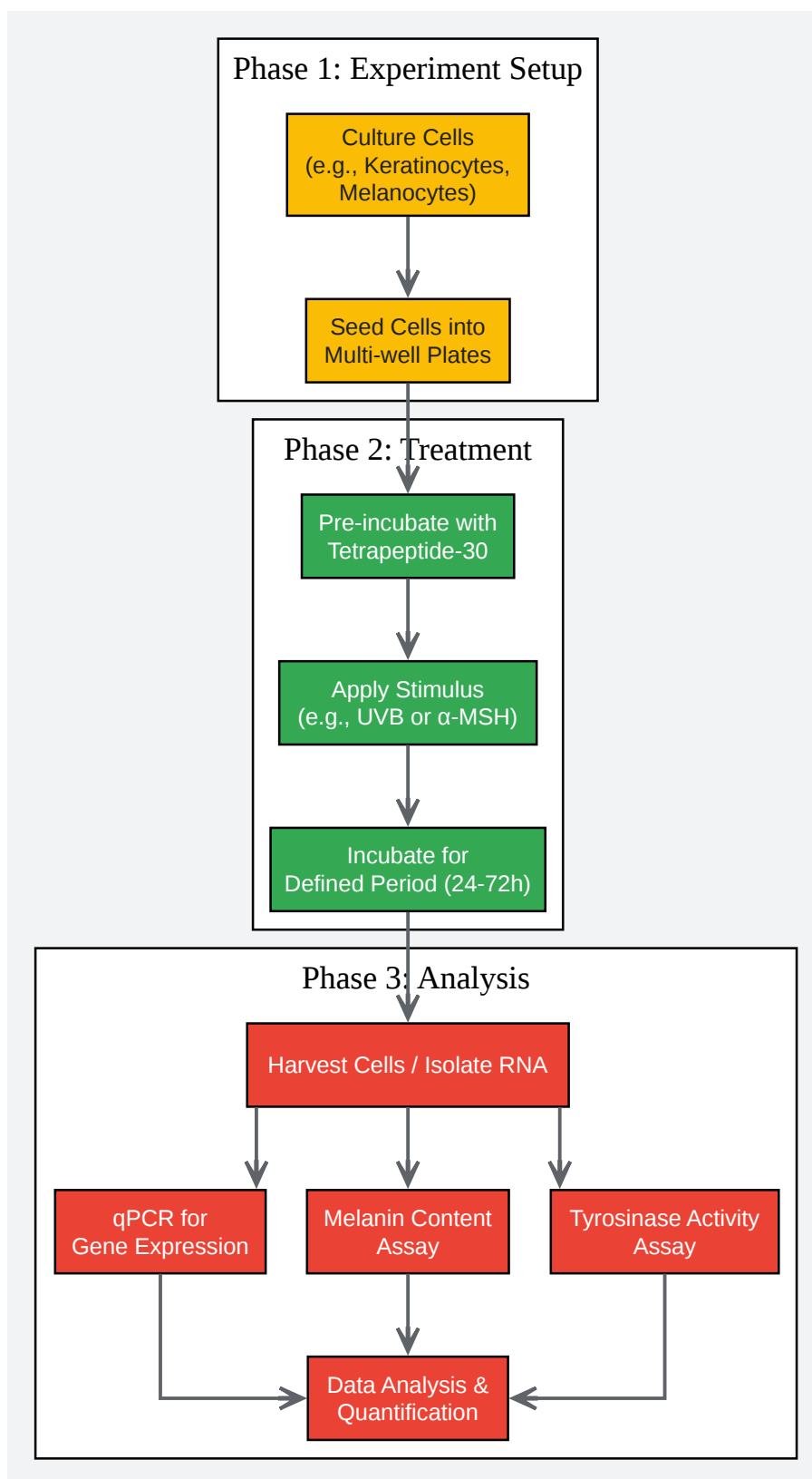
- Quantitative PCR (qPCR): qPCR is performed using a thermal cycler with SYBR Green master mix and specific primers for the target genes (POMC, IL-6, IL-8, TNF- α) and a housekeeping gene (e.g., GAPDH) for normalization. Relative gene expression is calculated using the $\Delta\Delta C_t$ method.

4.2 Protocol: Melanin Content Assay in Melanocytes

Objective: To measure the effect of **Tetrapeptide-30** on melanin synthesis in a melanocyte cell line.

Methodology:

- Cell Culture: B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO₂.
[13]
- Treatment: Cells are seeded into 6-well plates at a density of 5×10^4 cells/well.[5] After 16-24 hours, the medium is replaced with fresh medium containing a melanogenesis stimulator (e.g., 100 ng/mL α -MSH) and various concentrations of **Tetrapeptide-30**. [5] A positive control, such as Kojic acid or Arbutin (e.g., 200 μ M), is also used.[5] Cells are incubated for 72 hours.
- Cell Lysis: After incubation, cells are washed with PBS and harvested. The cell pellets are solubilized in 1 M NaOH containing 10% DMSO by heating at 80°C for 1-2 hours to dissolve the melanin.[13]
- Quantification: The absorbance of the lysate is measured at 490 nm using a microplate reader.[5][13] A standard curve is generated using synthetic melanin to quantify the melanin content. The total melanin is normalized to the cell number or total protein content.



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Caption: Generalized workflow for in vitro evaluation of **Tetrapeptide-30**.

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